4-O-Demethylpenclomedine
Overview
Description
4-O-Demethylpenclomedine, commonly referred to as DMPEN, is a highly reactive principal alkylating metabolite of Penclomedine, a multichlorinated alpha-picoline derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
DMPEN can be synthesized through the demethylation of Penclomedine. The process involves the use of specific reagents and conditions to achieve the desired transformation. The general synthetic route includes the following steps:
Starting Material: Penclomedine, a multichlorinated alpha-picoline derivative.
Demethylation: The demethylation process involves the removal of a methyl group from Penclomedine to form DMPEN.
Industrial Production Methods
The industrial production of DMPEN follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Key considerations include:
Reaction Temperature: Maintaining an optimal temperature to facilitate the demethylation process.
Reaction Time: Ensuring sufficient time for the reaction to reach completion.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain pure DMPEN.
Chemical Reactions Analysis
Types of Reactions
DMPEN undergoes various chemical reactions, including:
Oxidation: DMPEN can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert DMPEN to its reduced forms.
Substitution: DMPEN can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted compounds with different functional groups.
Scientific Research Applications
DMPEN has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its interactions with biological molecules and its potential as a biochemical tool.
Medicine: Investigated for its antitumor activity and potential use in cancer therapy.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
DMPEN exerts its effects through a mechanism involving the formation of free radicals in the liver. These free radicals are then transported to tumor cells via the circulation system. The free radical moiety forms an adduct with DNA, leading to interstrand crosslinking through the 5-chloro moiety. This process is activated by keto-enol tautomerism, producing an alkylating group, an alpha-haloketo function. The alkylating group interacts with DNA, causing damage and ultimately leading to cell death .
Comparison with Similar Compounds
DMPEN can be compared with other alkylating agents, such as:
Penclomedine: The parent compound of DMPEN, also a multichlorinated alpha-picoline derivative with antitumor activity.
Cyclophosphamide: Another alkylating agent used in cancer therapy, known for its broad-spectrum antitumor activity.
Chlorambucil: An alkylating agent used in the treatment of chronic lymphocytic leukemia and other cancers.
Uniqueness of DMPEN
DMPEN is unique due to its specific mechanism of action involving free radical formation and DNA crosslinking. This distinct mechanism allows it to target tumor cells effectively, making it a promising candidate for cancer therapy .
Properties
IUPAC Name |
3,5-dichloro-2-methoxy-6-(trichloromethyl)-1H-pyridin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl5NO2/c1-15-6-3(9)4(14)2(8)5(13-6)7(10,11)12/h1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYGGZGIKZIRFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C(=C(N1)C(Cl)(Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl5NO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327758 | |
Record name | 3,5-dichloro-2-methoxy-6-(trichloromethyl)pyridin-4(1h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90327758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
DMPEN (4,o-demethylpenclomedine) is the highly reactive principal alkylating metabolite of Penclomedine (PEN), a multichlorinated alpha-picoline derivative. DM-PEN’s proposed mechanism of action begins with activation by free radical formation in the liver, where it is then transported to tumor cells via the circulation system. The free radical moiety forms an adduct with DNA, and interstrand crosslinking occurs through the 5-chloro moiety. The 5-chloro moiety is then activated by keto-enol tautomerism, producing the alkylating group, an alpha-haloketo function. | |
Record name | 4-O-Demethylpenclomedine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06331 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
176046-79-0 | |
Record name | 4-O-Demethylpenclomedine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176046790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-O-Demethylpenclomedine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06331 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-Demethyl-penclomedine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=682691 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-dichloro-2-methoxy-6-(trichloromethyl)pyridin-4(1h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90327758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-O-DEMETHYLPENCLOMEDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUK71J2M0Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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